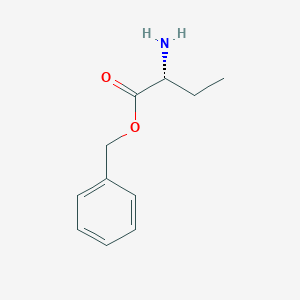

(R)-2-amino-butyric acid benzyl ester

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

benzyl (2R)-2-aminobutanoate |

InChI |

InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 |

InChI Key |

CDENZIFHXOBSOW-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@H](C(=O)OCC1=CC=CC=C1)N |

Canonical SMILES |

CCC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Acylase-Mediated Hydrolysis of N-Benzoyl-2-Aminobutyric Acid

The enzymatic resolution of racemic N-benzoyl-2-aminobutyric acid using L-acylase is a widely cited method for obtaining (S)-2-aminobutyric acid, with the (R)-enantiomer retained as the unhydrolyzed N-benzoyl derivative. Key parameters include:

Reaction Conditions

-

Substrate Concentration : 100–500 g/L of racemic N-benzoyl-2-aminobutyric acid.

-

Enzyme Loading : 238,500 units of L-acylase per 364.5 g substrate.

Workflow

-

Hydrolysis of the (S)-enantiomer yields (S)-2-aminobutyric acid, leaving (R)-N-benzoyl-2-aminobutyric acid in the organic phase.

-

Acidification of the aqueous phase to pH 3.0 precipitates (S)-2-aminobutyric acid hydrochloride (23 g yield from 364.5 g substrate).

-

The residual (R)-N-benzoyl-2-aminobutyric acid is extracted with ethyl acetate and subjected to racemization (discussed in Section 3).

Tartaric Acid Resolution of 2-Amino Butyramide

An alternative resolution method involves L-(+)-tartaric acid to isolate (S)-2-amino butyramide from its racemic mixture. While this approach primarily targets the (S)-enantiomer, the (R)-enantiomer can be recycled via racemization.

Key Steps

-

Stoichiometry : 0.25–1.0 molar equivalents of L-(+)-tartaric acid relative to racemic 2-amino butyramide.

-

Crystallization : Conducted at 25–60°C for optimal salt precipitation.

Chemical Synthesis and Esterification

Direct Esterification of (R)-2-Aminobutyric Acid

The benzyl ester of (R)-2-aminobutyric acid is typically synthesized via esterification under acidic or basic conditions.

Acid-Catalyzed Esterification

-

Reagents : Benzyl alcohol, concentrated sulfuric acid, or p-toluenesulfonic acid.

-

Conditions : Reflux in toluene or dichloromethane for 12–24 hours.

-

Yield : ~70–85% (estimated from analogous esterifications in).

Base-Mediated Alkylation

-

Temperature : 60–80°C for 6–12 hours.

-

Protection : Amino group protected as Boc or benzoyl prior to esterification.

Racemization of Unwanted Enantiomers

Base-Catalyzed Racemization

(R)-N-benzoyl-2-aminobutyric acid is racemized using alkali metal hydroxides (e.g., NaOH or KOH) at elevated temperatures.

Optimized Parameters

Example Protocol

-

Substrate : 100 g (R)-N-benzoyl-2-aminobutyric acid.

-

Conditions : 10% NaOH, 100°C, 24 hours.

-

Outcome : >95% racemization to (±)-N-benzoyl-2-aminobutyric acid.

Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., Chiralpak AD-H).

Typical Conditions

-

Column : Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase : Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.

Data Table 1: Enantiomeric Excess of (R)-2-Amino-Butyric Acid Benzyl Ester

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-2-amino-butyric acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-amino-butyric acid and benzyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: ®-2-amino-butyric acid and benzyl alcohol.

Reduction: ®-2-amino-butanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

®-2-amino-butyric acid benzyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Pharmaceuticals: The compound can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-amino-butyric acid benzyl ester depends on its specific application. In the context of prodrugs, the ester is hydrolyzed by esterases in the body to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Ester Group Impact : Benzyl esters (e.g., target compound) exhibit greater stability under acidic conditions compared to methyl esters, which hydrolyze readily in alkaline environments. tert-Butoxy esters (e.g., ) provide steric hindrance, delaying unwanted reactions during synthesis.

- Amino Group Position: α-Amino esters (e.g., ) are more prone to racemization than β-amino derivatives like the target compound, making the latter preferable in enantioselective syntheses .

Physicochemical Properties

Stability and Reactivity:

- pH Sensitivity : Benzyl ester bonds in the target compound are stable under acidic conditions (pH 4–6) but cleave under alkaline treatment (e.g., NaOH), releasing the free carboxylic acid . This contrasts with methyl esters, which hydrolyze even in mild bases.

- Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation, a feature absent in tert-butyl or methyl esters .

Solubility:

- The hydrochloride salt of methyl-substituted analogs (e.g., ) increases aqueous solubility, whereas the neutral benzyl ester form of the target compound is more lipid-soluble, favoring blood-brain barrier penetration .

Research Challenges and Opportunities

- Synthesis Limitations : Abu-containing compounds like the target lack robust predictive tools for NRPS engineering, necessitating experimental optimization .

- pH-Dependent Reactivity: Acidic conditions favor benzyl ester bond formation (e.g., in DHPGAC complexes), but neutral pH promotes competing reactions with amino groups in proteins, reducing yield .

Biological Activity

(R)-2-amino-butyric acid benzyl ester is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

(R)-2-amino-butyric acid benzyl ester is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 193.23 g/mol

This compound features a benzyl group attached to the carboxylic acid of the amino acid, which may influence its solubility and biological interactions.

1. Antimicrobial Activity

Research has indicated that (R)-2-amino-butyric acid benzyl ester exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further explored for development into antimicrobial therapies.

2. Neurological Effects

The compound has been studied for its effects on neurotransmitter systems. Specifically, it has been shown to modulate N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory function. A study reported that derivatives similar to (R)-2-amino-butyric acid benzyl ester enhanced NMDAR activity, indicating potential applications in cognitive enhancement or neuroprotection.

3. Antifouling Properties

Recent investigations into the compound's structure revealed significant antifouling activity. A series of benzyl esters were tested for their ability to inhibit the settlement of marine organisms, with (R)-2-amino-butyric acid benzyl ester showing promising results.

| Compound | EC (μg/mL) | LC (μg/mL) |

|---|---|---|

| (R)-2-amino-butyric acid benzyl ester | 1.13 | >10 |

These results indicate that this compound could be useful in marine coatings to prevent biofouling.

The biological activities of (R)-2-amino-butyric acid benzyl ester can be attributed to several mechanisms:

- Receptor Modulation : Its interaction with neurotransmitter receptors can lead to enhanced synaptic transmission and neuroprotection.

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Antifouling Mechanism : The structural properties allow it to interfere with the adhesion processes of marine organisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study, (R)-2-amino-butyric acid benzyl ester was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 32 μg/mL. This study underscores its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of the compound revealed that it could reduce oxidative stress in neuronal cell cultures exposed to harmful agents. The study found that pre-treatment with (R)-2-amino-butyric acid benzyl ester significantly decreased cell death rates compared to untreated controls, suggesting its potential role in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.